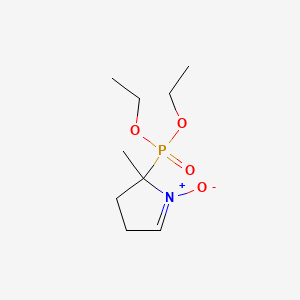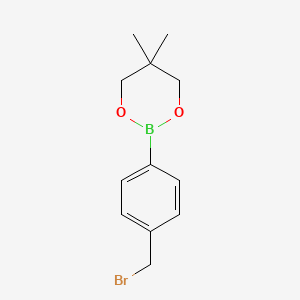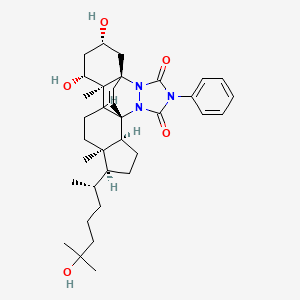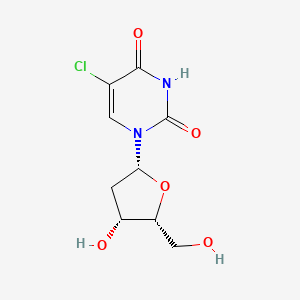![molecular formula C₁₁H₁₉NO B1146237 N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide CAS No. 86351-88-4](/img/structure/B1146237.png)
N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bicyclic amides has been explored in various studies. For example, Kannappan et al. (2015) described the preparation of exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides from (R)-isobornyl amine, highlighting methodologies potentially applicable to synthesizing N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide (Kannappan, Jain, & Bedekar, 2015).
Molecular Structure Analysis
Studies on molecular structure, such as the work by Odame et al. (2020), provide insight into the characterization and structural elucidation of similar bicyclic amides through spectroscopy and X-ray diffractometry. These analyses help understand the molecular geometry, bond lengths, and angles within the compound, contributing to a deeper understanding of its chemical behavior (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
Research into the chemical reactivity of bicyclic amides reveals their potential in various chemical reactions. For example, the study by Nakao et al. (2011) on formamides' dehydrogenative [4 + 2] cycloaddition with alkynes through double C-H activation provides insights into the types of reactions such compounds can undergo, highlighting their versatility and reactivity (Nakao, Morita, Idei, & Hiyama, 2011).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure play a crucial role in understanding the compound's behavior in different environments and applications. Although specific studies on this compound's physical properties are scarce, research on similar compounds provides a foundation for predicting its physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for predicting the compound's behavior in chemical syntheses and applications. Studies like the work by Ke et al. (2017), which explores the reductive coupling of CO2, primary amine, and aldehyde at room temperature, offer insights into the reactivity and potential chemical applications of related formamides (Ke et al., 2017).
Propriétés
IUPAC Name |
N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCSEGCDUBRRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



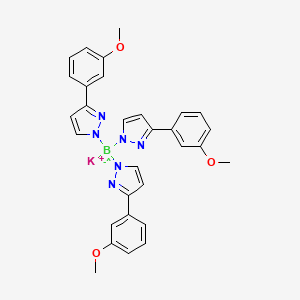

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
